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Compound Name: Batimastat sodium salt

Cat. No.: B10752408 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed protocols for in vitro assays using Batimastat sodium
salt, a potent, broad-spectrum matrix metalloproteinase (MMP) inhibitor. The following sections

offer guidance on cell viability assays and gelatin zymography to assess the efficacy of

Batimastat in various cellular contexts.

Introduction
Batimastat (also known as BB-94) is a synthetic, broad-spectrum inhibitor of matrix

metalloproteinases (MMPs).[1][2][3] MMPs are a family of zinc-dependent endopeptidases

involved in the degradation of extracellular matrix (ECM) components.[4] Their activity is crucial

in physiological processes such as tissue remodeling, as well as in pathological conditions

including cancer cell invasion and metastasis.[4] Batimastat acts by chelating the zinc ion in the

active site of MMPs, thereby inhibiting their enzymatic activity.[3] These protocols detail the in

vitro evaluation of Batimastat's cytostatic, cytotoxic, and MMP-inhibitory effects.

Data Presentation
Batimastat Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) of Batimastat against various MMPs is

summarized below.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10752408?utm_src=pdf-interest
https://www.benchchem.com/product/b10752408?utm_src=pdf-body
https://www.benchchem.com/product/b10752408?utm_src=pdf-body
https://www.medchemexpress.com/Batimastat.html
https://www.selleckchem.com/products/bb-94.html
https://www.apexbt.com/batimastat-mmp-inhibitor.html
https://www.abcam.com/en-us/products/biochemicals/batimastat-bb-94-dmso-solution-matrix-metalloprotease-mmp-inhibitor-ab146619
https://www.abcam.com/en-us/products/biochemicals/batimastat-bb-94-dmso-solution-matrix-metalloprotease-mmp-inhibitor-ab146619
https://www.apexbt.com/batimastat-mmp-inhibitor.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MMP Target IC50 (nM)

MMP-1 (Collagenase-1) 3[1][2]

MMP-2 (Gelatinase-A) 4[1][2]

MMP-3 (Stromelysin-1) 20[1][2]

MMP-7 (Matrilysin) 6[1][2]

MMP-8 (Collagenase-2) 10[1][5]

MMP-9 (Gelatinase-B) 4[1][2]

In Vitro Cytotoxicity of Batimastat in Hematological
Cancer Cell Lines
The following table presents the IC50 values of Batimastat in different human hematological

cancer cell lines after 48 hours of a single administration.[6]

Cell Line Cancer Type IC50 (µM)

NB-4
Acute Myeloid Leukemia

(AML)
7.9 ± 1.6

HL-60
Acute Myeloid Leukemia

(AML)
9.8 ± 3.9

F36-P
Myelodysplastic Neoplasm

(MDS)
12.1 ± 1.2

H929 Multiple Myeloma (MM) 18.0 ± 1.6

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Batimastat on the viability of adherent or

suspension cells using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay.
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Materials:

Batimastat sodium salt

Dimethyl sulfoxide (DMSO) for stock solution preparation

Appropriate cell culture medium

Fetal Bovine Serum (FBS)

96-well plates

MTT solution (5 mg/mL in PBS)

MTT solvent (e.g., acidified isopropanol or DMSO)

Microplate reader

Protocol:

Cell Seeding:

For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and

allow them to attach overnight.

For suspension cells, seed cells at a density of 20,000-50,000 cells/well.

Batimastat Treatment:

Prepare a stock solution of Batimastat in DMSO. Further dilute the stock solution in a

serum-free medium to achieve the desired final concentrations (e.g., ranging from 1 to 10

µM).[6] A vehicle control (DMSO) should be included.

Remove the culture medium from the wells (for adherent cells) and add 100 µL of the

medium containing different concentrations of Batimastat.

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a

humidified atmosphere with 5% CO2.[6]
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MTT Addition:

Add 10 µL of MTT solution (5 mg/mL) to each well.

Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by

viable cells.

Formazan Solubilization:

For adherent cells, carefully remove the medium.

For suspension cells, centrifuge the plate and then remove the supernatant.

Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure

complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells.

Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is used to detect the gelatinolytic activity of MMP-2 and MMP-9 in conditioned

media from cell cultures treated with Batimastat.[6][7]

Materials:

Conditioned cell culture media

10% SDS-PAGE gels containing 0.1% (w/v) gelatin[6]

Tris-Glycine SDS running buffer

Sample buffer (non-reducing)

Renaturation buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM CaCl2, 150 mM NaCl, 0.25% (v/v)

Triton X-100)[6]
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Incubation (Digestion) buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM CaCl2, 150 mM NaCl,

0.1% (v/v) Triton X-100)[6]

Coomassie Brilliant Blue staining solution

Destaining solution

Protocol:

Sample Preparation:

Culture cells in serum-free media and treat with desired concentrations of Batimastat (e.g.,

5 µM and 7.5 µM) for 48 hours.[6]

Collect the conditioned media and centrifuge to remove cell debris.[6]

Mix the supernatant with non-reducing sample buffer. Do not heat the samples.

Electrophoresis: Load the samples onto a 10% SDS-PAGE gel containing 0.1% gelatin. Run

the gel at 4°C.[8]

Renaturation: After electrophoresis, wash the gel twice for 30 minutes each with renaturation

buffer to remove SDS and allow the enzymes to renature.[6]

Incubation: Incubate the gel in the digestion buffer at 37°C for 18-36 hours.[6][7]

Staining and Destaining:

Stain the gel with Coomassie Brilliant Blue for at least 30 minutes.[6]

Destain the gel until clear bands appear against a blue background. These clear bands

indicate areas of gelatin degradation by MMPs.[6]

Analysis: The intensity of the clear bands can be quantified using densitometry software. A

decrease in band intensity in Batimastat-treated samples compared to the control indicates

inhibition of MMP activity.
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Caption: Mechanism of Batimastat inhibition of MMP-mediated ECM degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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